(Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one
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Overview
Description
(Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazolecarboxaldehyde with 5-nitrothiophene-2-carbaldehyde under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The choice of solvent and base, as well as reaction temperature and time, are critical parameters that need to be carefully controlled to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while electrophilic substitution on the thiophene ring can introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the nitrothiophene moiety suggests possible antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The nitrothiophene moiety may play a crucial role in its bioactivity, potentially leading to the generation of reactive oxygen species (ROS) or the inhibition of key enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one: Unique due to the presence of both nitrothiophene and oxazole moieties.
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one: Lacks the (Z)-configuration, which may affect its reactivity and bioactivity.
2-Methyl-4-((5-aminothiophen-2-yl)methylene)oxazol-5(4H)-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of both nitrothiophene and oxazole moieties. This combination of structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6N2O4S |
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Molecular Weight |
238.22 g/mol |
IUPAC Name |
(4Z)-2-methyl-4-[(5-nitrothiophen-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6N2O4S/c1-5-10-7(9(12)15-5)4-6-2-3-8(16-6)11(13)14/h2-4H,1H3/b7-4- |
InChI Key |
ORBAXRKSMIAQFI-DAXSKMNVSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(S2)[N+](=O)[O-])/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
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